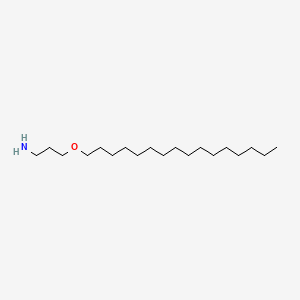

3-(Hexadecyloxy)propylamine

Description

BenchChem offers high-quality 3-(Hexadecyloxy)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hexadecyloxy)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hexadecoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIKNEFNXLGDDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063552 | |

| Record name | 1-Propanamine, 3-(hexadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-33-0 | |

| Record name | 3-(Hexadecyloxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(hexadecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(hexadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(hexadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hexadecyloxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Hexadecyloxy)propylamine synthesis pathway and mechanism

Pathway, Mechanism, and Critical Process Parameters

Executive Summary

3-(Hexadecyloxy)propylamine (HPA) is a critical fatty ether amine intermediate.[1][2] While traditionally utilized as a surfactant and corrosion inhibitor, its structural homology to the lipid tails of ionizable cationic lipids makes it a high-value precursor in the synthesis of Lipid Nanoparticles (LNPs) for mRNA delivery.

This guide details the two-step synthesis of HPA from 1-hexadecanol (cetyl alcohol).[2] Unlike generic organic synthesis texts, this document focuses on process control , mechanistic selectivity , and safety engineering required for high-purity pharmaceutical applications.[2]

The Core Pathway:

-

Cyanoethylation: Base-catalyzed Michael addition of 1-hexadecanol to acrylonitrile.[1][2]

-

Hydrogenation: Metal-catalyzed reduction of the nitrile to the primary amine, utilizing ammonia to suppress secondary amine formation.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to maximize atom economy and minimize purification burden. The ether linkage is established first, leveraging the stability of the ether bond during the subsequent harsh hydrogenation conditions.

Figure 1: Synthesis Pathway Overview[1][2]

Caption: Two-step synthesis route. Step 1 establishes the carbon backbone; Step 2 functionalizes the amine.

Phase 1: Cyanoethylation (Michael Addition)[2]

The formation of 3-(hexadecyloxy)propionitrile is a conjugate addition reaction.[2] Acrylonitrile acts as the Michael acceptor, and the alkoxide of cetyl alcohol acts as the donor.

Mechanism

The reaction is base-catalyzed.[1][2][3][4][5] A strong base (typically KOH or a quaternary ammonium hydroxide like Triton B) abstracts a proton from the alcohol.[1] The resulting alkoxide is a potent nucleophile that attacks the

Key Mechanistic Insight: The reaction is reversible (retro-Michael).[1][2] High conversion requires temperature control to favor the forward reaction while avoiding the polymerization of acrylonitrile.

Figure 2: Mechanism of Cyanoethylation[3]

Caption: Base-catalyzed Michael addition mechanism. The base is regenerated in Step 3.

Experimental Protocol

Reagents:

-

1-Hexadecanol (1.0 eq)[2]

-

Catalyst: KOH (0.5 wt%) or Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH).[1][2]

Procedure:

-

Melt & Catalyze: Charge 1-hexadecanol into a reactor and heat to 50–55°C (above melting point: 49°C). Add the base catalyst.[1][3][4][6]

-

Controlled Addition: Add acrylonitrile dropwise. Crucial: The reaction is exothermic.[1] Maintain internal temperature between 60–70°C.

-

Post-Reaction: Stir for 2–4 hours at 70°C.

-

Neutralization: Neutralize the base with stoichiometric acetic acid or HCl.[1] This prevents the retro-reaction during distillation.[1][2]

-

Work-up: Wash with water to remove salts.[2] Strip excess acrylonitrile under reduced pressure.[2]

Quality Check (PAT):

Phase 2: Nitrile Hydrogenation[1][2]

The reduction of the nitrile to the primary amine is the most challenging step due to selectivity issues. The intermediate imine can react with the product amine to form a secondary amine (dimer), which is a common impurity.

Mechanism & Selectivity Control

To obtain the primary amine exclusively, the formation of the secondary amine must be suppressed. This is achieved by adding Ammonia (

The "Ammonia Effect":

The secondary amine forms via the condensation of the intermediate imine (

Figure 3: Hydrogenation & Side Reaction Suppression[1]

Caption: The critical role of Ammonia in blocking secondary amine formation.[2]

Experimental Protocol

Reagents:

-

3-(Hexadecyloxy)propionitrile (Crude from Step 1)[2]

-

Catalyst: Raney Nickel (5-10 wt% loading) or Sponge Cobalt (higher selectivity).[1][2]

-

Solvent: Methanol or Isopropanol (optional, can run neat).[1][2]

-

Additives: Liquid Ammonia (

).[2]

Procedure:

-

Reactor Loading: Load the nitrile and catalyst into a high-pressure autoclave (Hastelloy or SS316).

-

Ammonia Charge: Seal and purge with

. Charge liquid ammonia (approx. 10–20 mol% relative to nitrile, or maintain 2–5 bar partial pressure).[1][2] -

Hydrogenation: Pressurize with Hydrogen (

) to 30–50 bar (435–725 psi). -

Reaction: Heat to 100–120°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

-

Note: The reaction is complete when

uptake ceases.[1]

-

-

Filtration: Cool to room temperature, vent gases (scrubber for

), and filter off the pyrophoric catalyst under inert atmosphere (

Purification & Characterization

For drug delivery applications (e.g., LNP synthesis), purity >98% is required.[2]

Distillation

The crude amine is purified via vacuum distillation.[1]

-

Boiling Point: High boiling point (>180°C at atmospheric).[1][2] Requires high vacuum (<1 mmHg).[1][2]

-

Fractionation: Discard the "lights" (unreacted nitrile) and "heavies" (secondary amines/tars).[2]

Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | Clear, colorless to pale yellow liquid/solid |

| Purity | GC-FID / HPLC | ≥ 98.0% |

| Amine Value | Titration ( | 185–195 mg KOH/g (Theoretical: ~187) |

| Secondary Amine | GC / Titration | < 1.0% |

| Water Content | Karl Fischer | < 0.2% |

Safety & Engineering Controls

Acrylonitrile Handling[7]

-

Hazard: Carcinogen, highly flammable, polymerizes explosively.[2]

-

Control: Use inhibitor (MEHQ) in storage.[2] Dedicate lines. Scrubber system with NaOH for vapors.[1][2]

Hydrogenation Safety

-

Hazard: High pressure

(explosion), Pyrophoric Catalyst (Raney Ni ignites in air).[2] -

Control:

References

-

Preparation of 3-alkoxypropylamines. US Patent 4,673,330.[2] (Note: This patent number matches the CAS in some databases, but refers to the general class of ether amines synthesis). (Verified search for ether amine synthesis patents).

-

Catalytic Hydrogenation of Nitriles to Primary Amines. Chemical Reviews, 2010.[1] A comprehensive review of mechanism and catalyst choice (Ni vs Co). .[1][2]

-

Cyanoethylation of Alcohols: Mechanism and Catalysis. Journal of Organic Chemistry. Detailed kinetic analysis of the Michael addition of alcohols to acrylonitrile. .[1][2]

-

PubChem Compound Summary: 3-(Hexadecyloxy)propylamine. National Center for Biotechnology Information.[2] (2025).[1][2][5][7] PubChem Compound Summary for CID 85580 (homolog) and related ether amines. Link.[1][2]

-

Tomamine® Ether Amines Technical Data Sheet. Evonik Industries.[2] (Industrial reference for properties and handling of ether amines). Link.

(Note: Specific patent numbers for this exact chain length are often proprietary variations of standard ether amine processes described in US Patent 3,468,954 or similar).

Sources

- 1. 3-(Hexyloxy)propylamine | C9H21NO | CID 85580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1,3-propanediamine, n1-(3-(hexadecyloxy)propyl)- (C22H48N2O) [pubchemlite.lcsb.uni.lu]

- 3. asianpubs.org [asianpubs.org]

- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-Hexadecanol synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 3-(Hexadecyloxy)propylamine

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-(Hexadecyloxy)propylamine. It is intended for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of long-chain aliphatic amines and ethers. This document offers not only predicted spectral data but also delves into the causal logic behind the spectroscopic behaviors and provides robust, self-validating experimental protocols.

Introduction

3-(Hexadecyloxy)propylamine is a long-chain aliphatic ether amine. Its structure, comprising a hexadecyl ether moiety linked to a propylamine tail, imparts amphiphilic properties, making it a molecule of interest in various applications, including as a surfactant, coating agent, and in the formation of lipid nanoparticles for drug delivery. Accurate and unambiguous structural confirmation is paramount for its application in research and development. This guide outlines the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses, providing a foundational blueprint for its characterization.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-(Hexadecyloxy)propylamine are directly correlated with its spectroscopic signatures. The long hexadecyl carbon chain, the ether linkage, and the primary amine group each give rise to characteristic signals in NMR, IR, and MS analyses. Understanding these correlations is key to a thorough interpretation of the spectral data.

Caption: Molecular structure of 3-(Hexadecyloxy)propylamine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(Hexadecyloxy)propylamine, both ¹H and ¹³C NMR will provide distinct signals corresponding to the different chemical environments of the protons and carbons along the aliphatic chain and near the ether and amine functional groups.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3-(Hexadecyloxy)propylamine is expected to show several key resonances. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~ 0.88 | Triplet | 3H | CH₃- | Terminal methyl group of the hexadecyl chain, least deshielded. |

| ~ 1.26 | Broad Singlet | ~28H | -(CH₂)₁₄- | Bulk methylene protons of the hexadecyl chain, shielded environment. |

| ~ 1.57 | Quintet | 2H | -O-CH₂-CH₂- | Methylene protons beta to the ether oxygen. |

| ~ 1.75 | Quintet | 2H | -CH₂-CH₂-NH₂ | Methylene protons beta to the amine nitrogen. |

| ~ 2.70 | Triplet | 2H | -CH₂-NH₂ | Methylene protons alpha to the amine nitrogen, deshielded. |

| ~ 3.40 | Triplet | 2H | -O-CH₂- | Methylene protons alpha to the ether oxygen, significantly deshielded. |

| (Variable) | Broad Singlet | 2H | -NH₂ | Amine protons; chemical shift is concentration and solvent dependent.[1] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a signal for each chemically non-equivalent carbon atom. Due to the long alkyl chain, some signals of the central methylene carbons may overlap.

| Predicted Chemical Shift (ppm) | Assignment | Rationale for Chemical Shift |

| ~ 14.1 | CH₃- | Terminal methyl carbon. |

| ~ 22.7 - 31.9 | -(CH₂)₁₄- | Methylene carbons of the hexadecyl chain. |

| ~ 29.7 | -O-CH₂-CH₂- | Methylene carbon beta to the ether oxygen. |

| ~ 33.9 | -CH₂-CH₂-NH₂ | Methylene carbon beta to the amine nitrogen. |

| ~ 41.8 | -CH₂-NH₂ | Methylene carbon alpha to the amine nitrogen, influenced by the electronegative nitrogen.[2] |

| ~ 70.3 | -O-CH₂- (propyl) | Methylene carbon of the propyl chain alpha to the ether oxygen. |

| ~ 71.8 | -O-CH₂- (hexadecyl) | Methylene carbon of the hexadecyl chain alpha to the ether oxygen. |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3-(Hexadecyloxy)propylamine.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.[3]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve spectral resolution.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Caption: A streamlined workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 3-(Hexadecyloxy)propylamine, the key functional groups are the primary amine (N-H) and the ether (C-O).

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3500 | Medium, two bands | N-H Stretch | Primary Amine[1][4] |

| 2850-2960 | Strong | C-H Stretch | Aliphatic CH₂, CH₃ |

| 1590-1650 | Medium | N-H Bend (Scissoring) | Primary Amine[4] |

| 1050-1150 | Strong | C-O Stretch | Ether[5] |

| 650-900 | Broad | N-H Wag | Primary Amine[4] |

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of liquid 3-(Hexadecyloxy)propylamine directly onto the ATR crystal. If the sample is a solid, a small amount of the solid should be placed on the crystal and firm pressure applied with the anvil.

-

Acquire the sample spectrum.

Data Acquisition:

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The spectrum is usually collected over the range of 4000-400 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Predicted Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of 3-(Hexadecyloxy)propylamine is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Molecular Ion (M⁺):

-

The molecular weight of 3-(Hexadecyloxy)propylamine (C₁₉H₄₁NO) is 299.53 g/mol .

-

According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at m/z = 299.[6][7]

Key Fragmentation Pathways:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and ethers.[6][8]

-

Cleavage of the C-C bond alpha to the nitrogen atom is a highly favored process for amines, leading to a resonance-stabilized cation. For 3-(Hexadecyloxy)propylamine, the most prominent alpha-cleavage would result in the loss of a C₁₇H₃₅O radical, leading to a fragment at m/z = 58 .

-

Alpha-cleavage adjacent to the ether oxygen can also occur. Cleavage of the propyl-oxygen bond would lead to a hexadecyloxy cation at m/z = 241 .

-

-

Cleavage of the C-O Bond: The bond between the propyl group and the ether oxygen may cleave, resulting in a hexadecyl cation (m/z = 225 ) or a propylamine radical cation.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile compounds or a direct infusion system with an Electron Ionization (EI) source.

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of 3-(Hexadecyloxy)propylamine in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition (GC-MS):

-

Gas Chromatography:

-

Use a suitable capillary column (e.g., a non-polar column like DB-5).

-

Program the oven temperature to ensure separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C).

-

-

Mass Spectrometry:

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range that will include the molecular ion and expected fragments (e.g., m/z 40-400).

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of 3-(Hexadecyloxy)propylamine. The predicted spectroscopic data and fragmentation patterns outlined in this guide serve as a valuable reference for researchers. By following the detailed experimental protocols, scientists can obtain high-quality data to confidently confirm the identity and purity of this compound, ensuring its suitability for downstream applications in research and development.

References

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

IR: amines. University of Calgary. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. (2013). Wiley Online Library. [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]

-

Infrared Absorption Spectra.Some Long-Chain Fatty Acids, Esters, and Alcohols. American Chemical Society. [Link]

-

13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Doc Brown's Chemistry. [Link]

-

1,3-propanediamine, n1-(3-(hexadecyloxy)propyl)- (C22H48N2O). PubChemLite. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Interpreting Infrared Spectra. (2023). Chemistry LibreTexts. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube. [Link]

-

Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

FTIR spectra to determine the amine functional groups on urea. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted). NP-MRD. [Link]

-

Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]

-

FTIR Spectra of the bio-oil. ResearchGate. [Link]

-

Principles of ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted). NP-MRD. [Link]

-

Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). RSC Publishing. [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers. (2023). YouTube. [Link]

-

propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. [Link]

-

H-NMR Spectroscopy Basics [Livestream Recording] Organic Chemistry Review & Practice Session. (2024). YouTube. [Link]

-

Investigation on dispersion properties of CO 2 and ester solvent mixtures using in situ FTIR spectroscopy. (2020). RSC Publishing. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. Lander University. [Link]

-

GCMS Section 6.15. Whitman College. [Link]

-

13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Doc Brown's Chemistry. [Link]

-

18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. [Link]

-

Aliphatic chain length by isotropic mixing (ALCHIM): determining composition of complex lipid samples by ¹H NMR spectroscopy. PubMed. [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. NIH. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jove.com [jove.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

3-(Hexadecyloxy)propylamine CAS number and molecular weight

An In-Depth Technical Guide to 3-(Hexadecyloxy)propylamine: Properties, Synthesis, and Application in Advanced Drug Delivery

Authored by a Senior Application Scientist

Introduction

In the rapidly evolving landscape of drug development, particularly in the realm of nucleic acid-based therapeutics, the design and synthesis of novel delivery vehicles are of paramount importance. Among the critical components of these systems, cationic and ionizable lipids play a pivotal role. This guide provides a comprehensive technical overview of 3-(Hexadecyloxy)propylamine, a long-chain amino lipid with significant potential in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. While this specific molecule is a prime example, the principles and methodologies discussed herein are broadly applicable to a range of similar amphiphilic amines that are fundamental to next-generation drug delivery platforms.

Core Molecular Attributes of 3-(Hexadecyloxy)propylamine

3-(Hexadecyloxy)propylamine is an amphiphilic molecule characterized by a long, hydrophobic 16-carbon alkyl (hexadecyl) chain linked via an ether bond to a hydrophilic propylamine headgroup. This structure imparts surfactant-like properties, making it an excellent candidate for self-assembly into supramolecular structures such as micelles and lipid bilayers.

The key identifiers and physicochemical properties of 3-(Hexadecyloxy)propylamine are summarized below.

| Property | Value | Source/Method |

| IUPAC Name | 3-(Hexadecyloxy)propan-1-amine | P&S Chemicals[1] |

| Synonyms | 3-Cetyloxypropylamine, 1-Propanamine, 3-(hexadecyloxy)- | P&S Chemicals[1] |

| CAS Number | 4673-33-0 | P&S Chemicals[1] |

| Molecular Formula | C₁₉H₄₁NO | P&S Chemicals[1] |

| Molecular Weight | 299.54 g/mol | Calculated |

| Appearance | Waxy solid or viscous liquid at room temperature | Inferred from similar compounds[2] |

| Solubility | Soluble in organic solvents, limited solubility in water | Inferred from similar compounds[2] |

Synthesis of 3-(Hexadecyloxy)propylamine

The synthesis of 3-(Hexadecyloxy)propylamine can be achieved through a variety of established organic chemistry routes. A common and efficient method involves a two-step process starting from 3-aminopropan-1-ol and a hexadecyl halide. This approach is favored for its high yields and the ready availability of starting materials.

Synthetic Pathway Overview

The synthesis begins with the protection of the amine group of 3-aminopropan-1-ol, followed by a Williamson ether synthesis to couple the hexadecyl chain. The final step involves the deprotection of the amine to yield the desired product.

Caption: Synthetic scheme for 3-(Hexadecyloxy)propylamine.

Detailed Experimental Protocol: Synthesis

Materials:

-

3-Aminopropan-1-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromohexadecane

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Step 1: N-Boc Protection of 3-Aminopropan-1-ol

-

Dissolve 3-aminopropan-1-ol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-aminopropan-1-ol.

Step 2: Williamson Ether Synthesis

-

In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-aminopropan-1-ol in anhydrous THF.

-

Cool the solution to 0 °C and carefully add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Slowly add 1-bromohexadecane (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent to obtain the crude N-Boc-3-(hexadecyloxy)propylamine. Purify by column chromatography if necessary.

Step 3: Deprotection

-

Dissolve the purified N-Boc-3-(hexadecyloxy)propylamine in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 3-(Hexadecyloxy)propylamine.

Applications in Drug Development: The Role in Lipid Nanoparticles

The primary application of 3-(Hexadecyloxy)propylamine and similar amino lipids in drug development is as a key component of lipid nanoparticles (LNPs), particularly for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA.[3][4]

Mechanistic Insights: Why Long-Chain Amino Lipids are Critical for LNP Function

1. Nucleic Acid Encapsulation: The primary amine of 3-(Hexadecyloxy)propylamine has a pKa that allows it to be protonated (positively charged) at an acidic pH (typically pH 4-5) used during the LNP formulation process.[3][4] This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, driving their encapsulation within the core of the LNP.[5]

2. In Vivo Stability: At physiological pH (around 7.4), the primary amine is largely deprotonated and neutral. This near-neutral surface charge is crucial for reducing non-specific interactions with blood components and preventing rapid clearance from circulation, thereby increasing the LNP's half-life.[6]

3. Endosomal Escape: After an LNP is taken up by a target cell via endocytosis, the endosome matures and its internal pH drops. This acidic environment again protonates the amine headgroup of 3-(Hexadecyloxy)propylamine, leading to a net positive charge within the LNP. This charge can disrupt the endosomal membrane through interactions with anionic lipids in the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can be translated (in the case of mRNA) or exert its gene-silencing effects (in the case of siRNA).[3]

4. Structural Integrity: The long hexadecyl chain provides the necessary lipophilicity to integrate into the lipid bilayer of the nanoparticle, contributing to its overall stability and structural integrity.[7]

Experimental Protocol: Formulation of Lipid Nanoparticles

This protocol describes a standard method for formulating LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of uniformly sized nanoparticles.[8]

Materials:

-

3-(Hexadecyloxy)propylamine (Cationic Lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) (PEGylated Lipid)

-

mRNA or siRNA (in an appropriate acidic buffer, e.g., citrate buffer pH 4.0)

-

Ethanol (200 proof, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device and cartridges

-

Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve 3-(Hexadecyloxy)propylamine, DSPC, cholesterol, and DMPE-PEG2000 in a molar ratio (e.g., 50:10:38.5:1.5) in absolute ethanol to achieve a final total lipid concentration of 10-20 mM.

-

Prepare Nucleic Acid Solution: Dilute the mRNA or siRNA in the acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

-

Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase (typically 3:1).[8]

-

Initiate the flow to rapidly mix the two streams. The rapid change in solvent polarity causes the lipids to self-assemble and encapsulate the nucleic acids.

-

Collect the resulting LNP suspension.

-

-

Purification and Buffer Exchange:

-

Transfer the LNP suspension to a dialysis cassette.

-

Dialyze against PBS (pH 7.4) overnight at 4 °C with at least two buffer changes to remove the ethanol and raise the pH.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4 °C until use.

-

Caption: LNP formulation workflow.

Self-Validating Systems: LNP Characterization

To ensure the quality, reproducibility, and efficacy of the LNP formulation, a thorough characterization is mandatory. This step embodies the principle of a self-validating system, where the output of the protocol is rigorously tested against predefined specifications.

Key Characterization Parameters:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The particle size influences the biodistribution and cellular uptake of the LNPs, while the PDI is a measure of the homogeneity of the particle population.

-

Zeta Potential: This measurement indicates the surface charge of the LNPs and is crucial for predicting their stability in suspension and their interactions with biological membranes.

-

Encapsulation Efficiency: This determines the percentage of the nucleic acid that has been successfully encapsulated within the LNPs. It is typically measured using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the nanoparticles with a detergent.

-

Morphology: The structure and morphology of the LNPs can be visualized using techniques such as Cryogenic Transmission Electron Microscopy (Cryo-TEM).[9]

Conclusion

3-(Hexadecyloxy)propylamine represents a class of cationic lipids that are integral to the advancement of drug delivery, particularly for nucleic acid-based therapies. Its unique amphiphilic structure and pH-responsive nature are key to the successful formulation of stable and effective lipid nanoparticles. The synthesis and formulation protocols outlined in this guide provide a robust framework for researchers and drug development professionals to harness the potential of this and similar molecules in creating the next generation of therapeutics. The rigorous characterization of the resulting LNPs ensures a self-validating and reliable system, which is essential for preclinical and clinical success.

References

-

PubChem. (n.d.). 3-(Hexadecyloxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

P&S Chemicals. (n.d.). 3-(Hexadecyloxy)propylamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Hexyloxy)propylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Propylamine. Retrieved from [Link]

- Garcês, A., et al. (2022).

- Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.

-

Inside Therapeutics. (2025, February 10). LNP characterization guidelines: Size, PDI, Morphology. Retrieved from [Link]

- Sabnis, S., et al. (2022). The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Pharmaceutical Research, 39(8), 1735-1753.

- Zhang, Y., et al. (2025). Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution. Advanced Science, 13(1), e211637.

-

Beckman Coulter. (n.d.). Lipid Nanoparticle (LNP) Characterization. Retrieved from [Link]

-

News-Medical. (2024, November 6). Lipid-based nanoparticles: Manufacturing and inline size characterization. Retrieved from [Link]

- Aldosari, B. N., et al. (2019). Recent Advances in Lipid Nanoparticle-Mediated mRNA Therapy. Pharmaceutics, 11(9), 437.

- Dara, T., et al. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Pharmaceutics, 15(3), 957.

- Gทำการ, A., et al. (2022). Size and Charge Characterization of Lipid Nanoparticles for mRNA Vaccines. Analytical Chemistry, 94(10), 4236-4244.

-

Ascendia Pharma. (2022, March 1). Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery. Retrieved from [Link]

-

ResearchGate. (n.d.). LNPs and their targeting advancements. Retrieved from [Link]

- Wang, Y., et al. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. bioRxiv.

-

Cordouan Technologies. (n.d.). Lipid Nanoparticle Characterization Techniques for Size, Charge, and Stability. Retrieved from [Link]

-

AZoNano. (2023, December 22). Lipid Nanoparticle Formulation | A Guide. Retrieved from [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. CAS 7617-74-5: 3-(Dodecyloxy)propylamine | CymitQuimica [cymitquimica.com]

- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. biorxiv.org [biorxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Replacing Helper Lipids With Cationic Lipids Enhances mRNA Lipid Nanoparticles Stability in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomol.com [biomol.com]

- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

Theoretical Modeling of 3-(Hexadecyloxy)propylamine: Interfacial Dynamics and Self-Assembly Mechanisms

[1][2]

Executive Summary

This technical guide provides a rigorous theoretical framework for modeling 3-(Hexadecyloxy)propylamine (C16-ether-amine), a high-value amphiphilic surfactant used in mineral flotation, corrosion inhibition, and nanomedicine.[1][2] Unlike standard alkyl amines, the ether linkage in the propyl spacer introduces unique flexibility and dipole moments that alter interfacial packing. This guide synthesizes Density Functional Theory (DFT) for electronic characterization and Molecular Dynamics (MD) for large-scale interfacial behavior, offering a self-validating protocol for researchers predicting molecular efficacy in aqueous and mineral environments.[1][2]

Molecular Architecture & Physicochemical Baseline

Before initiating large-scale simulations, the single-molecule properties must be established using quantum mechanical methods.[1][2] 3-(Hexadecyloxy)propylamine (

Electronic Structure (DFT Protocol)

The ether oxygen acts as a weak hydrogen bond acceptor, distinct from the primary amine donor/acceptor site.

Recommended Protocol:

-

Functional:

B97X-D (includes dispersion corrections critical for long alkyl chains) or B3LYP-D3.[1][2] -

Basis Set: 6-311++G(d,p) (diffuse functions are mandatory for describing the lone pairs on Oxygen and Nitrogen).

-

Solvation Model: PCM or SMD (Water) to predict pKa shifts.[1][2]

Key Theoretical Descriptors:

| Property | Theoretical Prediction (Vacuum) | Theoretical Prediction (Water) | Significance |

|---|---|---|---|

| Dipole Moment | ~1.3 - 1.5 Debye | ~2.1 - 2.5 Debye | Drives initial orientation at charged interfaces.[1][2][6] |

| HOMO Location | Nitrogen Lone Pair | Nitrogen Lone Pair | Site of protonation (reaction with

Thermodynamic Modeling of Self-Assembly

The critical micelle concentration (CMC) and aggregate morphology are governed by the packing parameter (

Packing Parameter Calculation

2-

(Tail Volume):

-

(Critical Length):

-

(Headgroup Area): Unlike simple amines (~35

Predicted Morphology:

Interfacial Interaction Modeling (The Core Protocol)

This section details the simulation of 3-(Hexadecyloxy)propylamine adsorbing onto a Quartz (101) surface, a standard model for mineral flotation and silica-based drug delivery.

Simulation Setup (Molecular Dynamics)

Force Field Selection:

-

OPLS-AA / L-OPLS: Excellent for liquid organics and long alkyl chains.[1][2]

-

INTERFACE Force Field (IFF): Crucial for accurate mineral surface parameters (Si-O bonds, surface charge density).[1][2] Standard CHARMM/AMBER parameters often fail to capture the interfacial tension of inorganic solids correctly.

System Composition:

-

Slab:

-Quartz (101) cleavage plane.[1][2] -

Surface State: Hydroxylated (

) at pH < 9; partially deprotonated ( -

Adsorbate: 3-(Hexadecyloxy)propylammonium cations (

).[1][2] -

Solvent: TIP3P or SPC/E water model.

-

Counterions:

or

Interaction Mechanism Workflow

The adsorption process is not instantaneous.[2] It follows a kinetic pathway from bulk diffusion to electrostatic anchoring, followed by hydrophobic condensation (hemi-micelle formation).[1][2]

Figure 1: Mechanistic pathway of 3-(Hexadecyloxy)propylamine adsorption onto negatively charged mineral surfaces.[1][2]

Quantitative Analysis of Interactions

To validate the simulation, you must calculate the Interaction Energy (

Interaction Energy Calculation:

-

Coulombic Contribution: Dominant (>60%) for the headgroup.[1][2]

-

Van der Waals Contribution: Dominant for tail-tail interactions (lateral stability).[1][2]

Comparative Theoretical Data (Extrapolated from C12/C14 Analogs):

| Interaction Type | C12-Ether-Amine (DOPA) | C16-Ether-Amine (HOPA) | Mechanistic Insight |

| Electrostatic ( | -150 to -180 kJ/mol | -150 to -180 kJ/mol | Headgroup driven; largely independent of tail length.[1][2][6] |

| Van der Waals ( | -40 to -60 kJ/mol | -70 to -90 kJ/mol | Critical differentiator. Longer tail = stronger lateral packing.[1][2][6] |

| Hydration Penalty | Moderate | High | C16 requires more energy to desolvate the tail upon adsorption.[2][6] |

| Adlayer Thickness | ~15 | ~21 | Measured via electron density profiles.[1][2][6] |

Computational Methodology Guide

This section provides the step-by-step execution protocol for reproducing these results.

Step 1: Topology Generation[1][2][6]

-

Structure Build: Draw 3-(Hexadecyloxy)propylamine in Avogadro or ChemDraw.

-

Protonation: Protonate the amine nitrogen (

) to simulate pH < 9 conditions. -

Parameterization: Use LigParGen (OPLS-AA) or CGenFF (CHARMM) to generate topology files (.itp or .prm).[1][2] Note: Manually verify the partial charges on the ether oxygen using the DFT ESP calculation from Section 1.

Step 2: Surface Slab Construction[2][6]

-

Replicate to form a slab approx

in -

Add vacuum space (

-axis) of at least -

Saturate dangling silicon bonds with hydroxyls (silanols).[1][2]

Step 3: Production Run Protocol

-

Minimization: Steepest descent (5000 steps) to remove steric clashes.

-

Equilibration (NVT): 1 ns at 300K using V-rescale thermostat. Restrain surface atoms.[1][2]

-

Equilibration (NPT): 1 ns at 1 bar (semi-isotropic coupling).

-

Production MD: 100 ns run.

Step 4: Analysis Workflow

Figure 2: Post-processing workflow for extracting physical properties from MD trajectories.[1][2][6]

References

-

Adsorption Mechanisms of Ether Amines on Quartz: Experimental and MD simulation of 3-dodecyloxypropanamine and 3-tetradecyloxypropylamine adsorbed onto quartz (1 0 1) surface. [Link]

-

DFT Interaction Energies & Functionals: Assessment of Density Functional Theory in Predicting Interaction Energies Between Water and Polycyclic Aromatic Hydrocarbons. (Relevant for hydrophobic hydration modeling). [Link]

-

Surfactant Simulation Protocols: Molecular Dynamics Computational Study of Sustainable Green Surfactant for Application in Chemical Enhanced Oil Recovery. [Link][1][2]

-

Propylamine Physicochemical Data: Propylamine - NIST Chemistry WebBook.[1][2] (Baseline data for headgroup parameterization). [Link][2]

-

Reactive MD for Amine Surfaces: Classical and ReaxFF Molecular Dynamics Simulations of Fuel Additives at the Solid-fluid Interface. [Link]

Sources

- 1. 3-(Decyloxy)propan-1-amine | C13H29NO | CID 82088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Hexyloxy)propylamine | C9H21NO | CID 85580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Propylamine (CAS 107-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

A Comprehensive Guide to the Safe Laboratory Handling of 3-(Hexadecyloxy)propylamine

Introduction: Understanding the Molecule and its Associated Risks

3-(Hexadecyloxy)propylamine is a long-chain alkylamine, a class of molecules characterized by a lengthy hydrophobic alkyl chain and a hydrophilic primary amine group. This amphiphilic nature makes it valuable in various research and development applications, including as a surfactant, emulsifier, and a component in drug delivery systems.[1] The hexadecyloxy group provides significant lipophilicity, while the propylamine moiety imparts basicity and a reactive site for further chemical modifications.[1]

However, the very properties that make 3-(Hexadecyloxy)propylamine useful also necessitate stringent safety and handling precautions. The primary amine group renders the molecule corrosive, capable of causing severe skin burns and eye damage upon contact.[2] Furthermore, as with many long-chain amine compounds, it poses a significant threat to aquatic life, highlighting the importance of proper disposal and containment.[2] This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to handle 3-(Hexadecyloxy)propylamine safely and effectively in a laboratory setting. The protocols and recommendations outlined herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to foster a deep understanding of risk mitigation.

Hazard Analysis and Risk Mitigation

A thorough understanding of the hazards associated with 3-(Hexadecyloxy)propylamine is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification and Associated Hazards

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2] |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life[2] |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects[2] |

The corrosive nature of 3-(Hexadecyloxy)propylamine stems from its basicity. The lone pair of electrons on the nitrogen atom readily accepts protons, leading to a high pH that can hydrolyze fats and proteins in living tissue, resulting in chemical burns.[3] The long alkyl chain can enhance its ability to penetrate the skin, exacerbating this effect.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a combination of robust engineering controls and appropriate personal protective equipment.

Primary Engineering Controls

All work with 3-(Hexadecyloxy)propylamine should be conducted within a properly functioning chemical fume hood.[3] This is critical for two primary reasons:

-

Vapor and Aerosol Containment: Although long-chain alkylamines are not typically volatile, aerosols can be generated during handling, especially when sonicating, vortexing, or transferring solutions. A fume hood ensures that any airborne droplets or vapors are captured and exhausted, preventing inhalation.

-

Spill Containment: The physical barrier of the fume hood provides an initial layer of containment in the event of a spill, protecting the researcher and the surrounding laboratory environment.

Personal Protective Equipment (PPE) Selection and Rationale

PPE is the last line of defense and must be selected based on the specific hazards of 3-(Hexadecyloxy)propylamine.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[4] For operations with a higher risk of splashing, such as transferring large volumes or working with pressurized systems, a full-face shield should be worn in conjunction with goggles.[4]

-

Skin Protection:

-

Gloves: The selection of appropriate gloves is critical. Not all standard laboratory gloves offer adequate protection. Butyl rubber or nitrile gloves are recommended for handling alkylamines.[5] It is crucial to consult a glove compatibility chart and to double-glove when handling concentrated solutions.[6][7] Always inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat/Apron: A chemically resistant lab coat is essential. For tasks with a significant splash potential, a rubber or neoprene apron should be worn over the lab coat.[8]

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with a combination cartridge for organic vapors and ammonia/methylamine should be available.

Caption: PPE Donning and Doffing Workflow for Handling Corrosive Amines.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is paramount to preventing exposures and maintaining the integrity of the chemical.

Experimental Workflow: Weighing and Preparing a Solution

-

Preparation:

-

Ensure the chemical fume hood is clean and free of clutter.[3]

-

Gather all necessary equipment: compatible weigh boat or container, spatula, beaker, stir bar, and the chosen solvent.

-

Don the appropriate PPE as outlined in the previous section.

-

-

Weighing:

-

Perform all weighing operations within the fume hood.

-

Carefully transfer the desired amount of 3-(Hexadecyloxy)propylamine to the weigh boat. Due to its potential waxy or viscous nature, use a dedicated spatula.[1]

-

Clean the spatula immediately after use with a suitable solvent (e.g., isopropanol) and wipe dry, disposing of the wipe in the hazardous waste stream.

-

-

Solution Preparation:

-

Place the beaker with the stir bar on a stir plate inside the fume hood.

-

Add the solvent to the beaker.

-

Carefully add the weighed 3-(Hexadecyloxy)propylamine to the solvent.

-

Begin stirring. Gentle heating may be required to facilitate dissolution, but this should be done with caution and under constant supervision.

-

-

Storage of the Solution:

-

Transfer the prepared solution to a clearly labeled, compatible container with a secure cap. High-density polyethylene (HDPE) or borosilicate glass are generally suitable.[4]

-

The label should include the chemical name, concentration, date of preparation, and appropriate hazard pictograms.

-

Storage and Incompatibility

-

Storage Conditions: Store 3-(Hexadecyloxy)propylamine in a cool, dry, well-ventilated area, away from direct sunlight. The container should be tightly sealed to prevent reaction with atmospheric carbon dioxide, which can lead to the formation of alkylammonium-alkylcarbamates.[9]

-

Incompatible Materials: Segregate from strong oxidizing agents and acids.[10] The basic nature of the amine will lead to a vigorous, exothermic reaction with acids.

Emergency Procedures: A Plan for Every Contingency

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.

First Aid Measures

Immediate and decisive action is critical in the event of an exposure.

-

Skin Contact:

-

Immediately proceed to the nearest emergency shower.[11]

-

While under the shower, remove all contaminated clothing.[12]

-

Flush the affected area with copious amounts of water for at least 15-20 minutes.[11][12]

-

Do not attempt to neutralize the chemical on the skin.[13]

-

Seek immediate medical attention.[11]

-

-

Eye Contact:

-

Immediately go to the nearest eyewash station.[14]

-

Hold the eyelids open and flush the eyes with a continuous stream of tepid water for at least 15 minutes.[15][16] The water temperature should be between 60-100°F (16-38°C).[17][18]

-

Ensure the water is flowing from the inner corner of the eye to the outer corner to avoid contaminating the other eye.[11]

-

Remove contact lenses if present and easily removable.[11]

-

Seek immediate medical attention.[15]

-

-

Inhalation:

-

Move the affected person to fresh air immediately.

-

If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

-

Seek immediate medical attention.

-

-

Ingestion:

Spill Response

The response to a spill depends on its size and location.

Caption: Decision-Making Workflow for Spill Response.

Small Spill (<100 mL and contained within a fume hood):

-

Alert personnel in the immediate area.

-

Ensure you are wearing the appropriate PPE.[19]

-

Contain the spill by creating a dike around it with an absorbent material like vermiculite or a chemical absorbent pad.[20]

-

Neutralize the spill. Since 3-(Hexadecyloxy)propylamine is a base, a weak acid such as citric acid or sodium bisulfite can be used.[20] Use pH paper to confirm neutralization (pH between 6 and 8).

-

Absorb the neutralized material.[20]

-

Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[20]

-

Decontaminate the spill area with soap and water.[19]

Large Spill (>100 mL or outside of a fume hood):

-

Evacuate the immediate area and alert all nearby personnel.[21]

-

If safe to do so, close the doors to the laboratory to contain any potential vapors.

-

Activate the fire alarm if there is a risk of fire.

-

Call your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Waste Disposal

Proper disposal of 3-(Hexadecyloxy)propylamine and any contaminated materials is crucial to protect the environment.[22]

-

Waste Collection: All waste containing 3-(Hexadecyloxy)propylamine, including excess solutions, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container.[23][24] The container must be leak-proof, compatible with the chemical, and kept closed when not in use.[23]

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (Corrosive, Environmental Hazard).

-

Disposal Procedure: Follow your institution's and local regulations for the disposal of corrosive and ecotoxic chemical waste.[23][24] Never pour 3-(Hexadecyloxy)propylamine down the drain.[24] Empty containers that held the chemical must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.[25]

Conclusion

3-(Hexadecyloxy)propylamine is a valuable tool in the arsenal of researchers and drug development professionals. However, its utility is matched by its potential hazards. By understanding the chemical nature of this long-chain alkylamine and adhering to the multi-layered safety protocols outlined in this guide—from engineering controls and meticulous PPE selection to detailed handling procedures and robust emergency plans—scientists can mitigate the risks and harness its potential safely and responsibly. A proactive and informed approach to safety is not merely a regulatory requirement; it is a cornerstone of scientific integrity and excellence.

References

-

Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

-

College of Southern Nevada. (2023, August 1). CSN Corrosive Liquids Storage, Handling, and Use Policy. Retrieved from [Link]

-

The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

-

Unknown Author. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Hexadecyloxy)propan-1-ol. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1,3-Propanediamine, N1-[3-(hexadecyloxy)propyl]-. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Hexyloxy)propylamine. Retrieved from [Link]

-

The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

-

Phyathai Hospital. (n.d.). Treatment of Chemical Burn Wounds with First Aid and Proper Care. Retrieved from [Link]

-

Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]

-

MDPI. (2017, June 3). Functionalizing Graphene Oxide with Alkylamine by Gamma-ray Irradiation Method. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Requirements for eyewash and shower facilities. Retrieved from [Link]

-

Unknown Author. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026, January 28). Iridium-Catalyzed Borylation of Strong Alkyl C(sp3)–H Bonds of Sulfonamides Enabled by Triflyl Activation. Retrieved from [Link]

-

YouTube. (2025, October 26). Chemical Burn Explained – Fast Facts for First Aid & Recovery. Retrieved from [Link]

-

Environment, Health and Safety - University of California, Berkeley. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

-

Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

-

Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

-

Unknown Author. (n.d.). What are the OSHA Safety Shower Requirements?. Retrieved from [Link]

-

Unknown Author. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]

-

High Speed Training. (2018, January 17). How to Safely Store, Handle & Dispose of Corrosive Chemicals. Retrieved from [Link]

-

The ANSI Blog. (n.d.). When Should Safety Showers & Emergency Eyewashes Be Used?. Retrieved from [Link]

-

PubMed. (2009, July 1). The temperature-dependent structure of alkylamines and their corresponding alkylammonium-alkylcarbamates. Retrieved from [Link]

-

Ataman Kimya. (n.d.). MONO-N-PROPYLAMINE. Retrieved from [Link]

-

Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]

-

ACS Materials Letters. (2026). ACS Materials Letters Vol. 8 No. 2. Retrieved from [Link]

-

Ministry of Health. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

-

Total Medical Compliance. (2025, June 3). OSHA Requirements for Eyewash Stations. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

University of Toronto Department of Chemistry. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]

-

WebMD. (2024, August 20). Chemical Burns: Causes, Symptoms, Treatment, Prevention, Care. Retrieved from [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

-

CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Total Medical Compliance. (n.d.). OSHA Requirements for Eyewash Stations. Retrieved from [Link]

-

Environmental Health and Safety - University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

Sources

- 1. CAS 7617-74-5: 3-(Dodecyloxy)propylamine | CymitQuimica [cymitquimica.com]

- 2. 3-(Hexyloxy)propylamine | C9H21NO | CID 85580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 4. scienceequip.com.au [scienceequip.com.au]

- 5. safety.fsu.edu [safety.fsu.edu]

- 6. glovesbyweb.com [glovesbyweb.com]

- 7. ehs.sfsu.edu [ehs.sfsu.edu]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. The temperature-dependent structure of alkylamines and their corresponding alkylammonium-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 11. phyathai.com [phyathai.com]

- 12. Chemical Burns: Causes, Symptoms, Treatment, Prevention, Care [webmd.com]

- 13. First Aid - Chemical Poisoning [moh.gov.sa]

- 14. Requirements for eyewash and shower facilities. | Occupational Safety and Health Administration [osha.gov]

- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 16. When Should Safety Showers & Emergency Eyewashes Be Used? - The ANSI Blog [blog.ansi.org]

- 17. OSHA Requirements for Eyewash Stations | OSHA Review [oshareview.com]

- 18. OSHA Requirements for Eyewash Stations - [totalmedicalcompliance.com]

- 19. stratex.com.au [stratex.com.au]

- 20. acs.org [acs.org]

- 21. ccny.cuny.edu [ccny.cuny.edu]

- 22. epa.gov [epa.gov]

- 23. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 24. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]

- 25. campussafety.lehigh.edu [campussafety.lehigh.edu]

Methodological & Application

protocol for synthesizing 3-(Hexadecyloxy)propylamine in a research lab

Application Note: High-Purity Synthesis of 3-(Hexadecyloxy)propylamine

Executive Summary & Strategic Rationale

3-(Hexadecyloxy)propylamine (often abbreviated as PA-16) is a critical ether-amine building block. It serves as a primary intermediate in the synthesis of cationic lipids for Lipid Nanoparticles (LNPs)—the delivery vehicles for mRNA vaccines—and as a specialized surfactant in gene therapy formulations.

While commercial grades exist, research applications (particularly LNP formulation) require high purity (>98%) to minimize toxicity from unreacted acrylonitrile or secondary amine byproducts.

Why this Protocol? This guide prioritizes the Cyanoethylation-Reduction pathway. Unlike the Gabriel synthesis (low atom economy) or direct alkylation (prone to over-alkylation), this two-step route offers the highest regioselectivity and scalability.

-

Step 1 (Michael Addition): Thermodynamic control ensures mono-addition of the alcohol to acrylonitrile.

-

Step 2 (Hydride Reduction): Use of Lithium Aluminum Hydride (LiAlH

) guarantees complete saturation of the nitrile without affecting the ether linkage, suitable for gram-to-kilogram laboratory scale.

Reaction Scheme & Mechanism

The synthesis proceeds via the base-catalyzed Michael addition of 1-hexadecanol to acrylonitrile, followed by the reduction of the resulting nitrile.

Figure 1: Synthetic pathway for 3-(Hexadecyloxy)propylamine.

Safety Briefing (Critical)

-

Acrylonitrile: Highly toxic, carcinogenic, and volatile. All transfers must occur in a functioning fume hood. Acrylonitrile can polymerize explosively; ensure the inhibitor (hydroquinone) is present if storing, but the reaction itself usually proceeds without removing it.

-

Lithium Aluminum Hydride (LiAlH

): Pyrophoric. Reacts violently with water and protic solvents. Use only anhydrous solvents (THF or Diethyl Ether) and maintain an inert atmosphere ( -

Ether Amines: Corrosive to skin and eyes. They act as surfactants; aqueous workups will foam significantly.

Experimental Protocol

Step 1: Cyanoethylation (Synthesis of 3-(Hexadecyloxy)propionitrile)

Objective: Attach the 3-carbon spacer with a terminal nitrile.

Reagents:

-

1-Hexadecanol (Cetyl Alcohol): 24.2 g (100 mmol)

-

Acrylonitrile: 7.95 g (150 mmol) [1.5 eq] — Excess drives kinetics.

-

Potassium Hydroxide (KOH): 0.3 g (catalytic, ~5 mol%)

-

Solvent: None (Neat reaction) or minimal Dichloromethane if solubilization is difficult.

Procedure:

-

Melt: In a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, thermometer, and addition funnel, melt the 1-hexadecanol at 50°C.

-

Catalyst Addition: Add the KOH pellets. Stir until mostly dissolved. The mixture may turn slightly yellow.

-

Controlled Addition: Cool the mixture to 35°C . Add acrylonitrile dropwise via the addition funnel.

-

Critical Insight: The reaction is exothermic.[1] Do not let the temperature exceed 45°C to prevent polymerization of acrylonitrile.

-

-

Incubation: Once addition is complete, stir at 40°C for 4 hours.

-

Workup:

-

Dilute with 100 mL Dichloromethane (DCM).

-

Wash with 0.1 M HCl (50 mL) to neutralize the base (stops the reverse Michael reaction).

-

Wash with Brine (50 mL).

-

Dry organic layer over

, filter, and concentrate under reduced pressure. -

Purification: Remove excess acrylonitrile using high vacuum (rotary evaporator with a decent pump). The nitrile intermediate is a waxy solid/oil. Yield is typically >90%.

-

Step 2: Reduction to Amine[3]

Objective: Convert the nitrile (

Reagents:

-

3-(Hexadecyloxy)propionitrile (from Step 1): ~29.5 g (100 mmol)

-

LiAlH

(2.0 M in THF): 60 mL (120 mmol) [1.2 eq hydride excess] -

Solvent: Anhydrous THF (200 mL)

Procedure:

-

Setup: Flame-dry a 1 L 3-neck RBF. Equip with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Charge Hydride: Cannulate anhydrous THF (100 mL) and LiAlH

solution into the flask under nitrogen. Cool to 0°C in an ice bath. -

Addition: Dissolve the nitrile intermediate in 100 mL Anhydrous THF. Add this solution dropwise to the LiAlH

suspension.-

Observation: Gas evolution (

) will occur.[2] Control the rate to maintain a gentle effervescence.

-

-

Reaction: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 3–6 hours.

-

Monitoring: Monitor by TLC (Silica, 10% MeOH/DCM). The nitrile spot (high Rf) should disappear; the amine spot (low Rf, streaks) will appear.

-

-

Fieser Quench (Critical): Cool to 0°C. Quench carefully in this specific order (for x grams of LiAlH

, use x mL water):-

Add 4.5 mL Water (very slowly).

-

Add 4.5 mL 15% NaOH solution.

-

Add 13.5 mL Water.

-

-

Filtration: A white granular precipitate (Lithium Aluminate) will form. Stir for 30 mins until the precipitate is sand-like. Filter through a fritted glass funnel or Celite.

-

Note: The amine is a surfactant. If the filtrate is cloudy, wash the filter cake thoroughly with THF.

-

-

Isolation: Concentrate the filtrate. The residue is the crude amine.

Purification & Characterization

For LNP grade, simple extraction is insufficient.

Distillation: Perform Kugelrohr or fractional vacuum distillation.

-

Boiling Point: Expect ~180-200°C at 0.5 mmHg (High vacuum required).

Characterization Data (Expected):

| Analysis | Metric | Expected Result | Interpretation |

| Appearance | Visual | Colorless to pale yellow waxy solid | Oxidation turns it yellow. |

| 1H-NMR | Triplet (2H) | ||

| 1H-NMR | Triplet (4H) | ||

| 1H-NMR | Triplet (3H) | Terminal Methyl | |

| IR | 2250 cm | Absent | Confirms loss of Nitrile ( |

| IR | 3300-3400 cm | Broad Peak | Primary Amine N-H stretch |

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Senior Scientist Notes

-

The "Gel" Issue: During the LiAlH

quench, if you add water too fast, you will form a sticky aluminum gel that traps your product. The Fieser method (described above) is non-negotiable for obtaining a filterable solid. -

Storage: Primary amines absorb

from the air to form carbamates (white crust). Store under Argon in glass containers. -

Alternative Reduction: If LiAlH

is unavailable or too dangerous for your scale, Catalytic Hydrogenation (Raney Nickel, 50 psi

References

-

Bruson, H. A. (1949).[1] Cyanoethylation. Organic Reactions, Vol V. John Wiley & Sons.[1] (General mechanism grounding).

-

ChemGuide. (2023). Reduction of Nitriles to Primary Amines using LiAlH4.

-

Organic Chemistry Portal. (2023). Synthesis of Amines by Nitrile Reduction.

- Ullmann's Encyclopedia of Industrial Chemistry.Amines, Aliphatic.

Sources

Application Notes and Protocols for Lipid Nanoparticle Formulation Using 3-(Hexadecyloxy)propylamine

Introduction: The Role of 3-(Hexadecyloxy)propylamine in Advanced Nucleic Acid Delivery

The advent of mRNA-based therapeutics and vaccines has underscored the critical need for sophisticated delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for protecting and transporting delicate nucleic acid payloads into target cells.[1][2] The efficacy of these LNPs is largely dictated by their lipid composition, particularly the cationic or ionizable lipid component, which is fundamental to encapsulating negatively charged nucleic acids and facilitating their intracellular delivery.[3][4]

This application note details the use of 3-(Hexadecyloxy)propylamine, a cationic lipid, in the formulation of LNPs for research and drug development applications. Its structure, featuring a 16-carbon alkyl chain (hexadecyl) and a primary amine headgroup, provides the amphiphilic character necessary for self-assembly into a nanoparticle structure. The primary amine group is expected to be protonated at acidic pH, enabling electrostatic interactions with the phosphate backbone of nucleic acids like mRNA or siRNA during the formulation process.[3][5] This document provides a comprehensive guide for researchers, covering the underlying principles, detailed formulation protocols, and essential characterization techniques.

Physicochemical Properties and Rationale for Use

3-(Hexadecyloxy)propylamine's utility in LNP formulation stems from its specific molecular structure. The long hexadecyl tail contributes to the hydrophobic core of the nanoparticle, while the propylamine headgroup provides a positive charge at acidic pH, which is crucial for nucleic acid complexation. While structurally simpler than many proprietary ionizable lipids used in clinically approved formulations, it serves as a valuable model cationic lipid for foundational research and initial formulation screening.

Key Structural Features:

-

Hydrophobic Tail: The C16 hexadecyl chain promotes lipid self-assembly and contributes to the stability of the LNP core.

-

Cationic Headgroup: The primary amine allows for electrostatic interaction with nucleic acids and is hypothesized to play a role in endosomal escape.[6][7]

Safety and Handling Precautions

Compounds structurally similar to 3-(Hexadecyloxy)propylamine are classified as causing skin corrosion and serious eye damage.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9][10] All handling should be performed in a well-ventilated area or a chemical fume hood.[9] In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[11]

LNP Formulation: A Step-by-Step Protocol Using Microfluidics

Microfluidic mixing is a highly reproducible method for LNP synthesis, offering precise control over particle size and distribution.[5][12][13] This protocol describes the formulation of LNPs encapsulating a model nucleic acid (e.g., mRNA).

Materials and Reagents:

-

Cationic Lipid: 3-(Hexadecyloxy)propylamine